

Application Note: Flow Cytometry Analysis of CTRH2 Expression on Immune Cells

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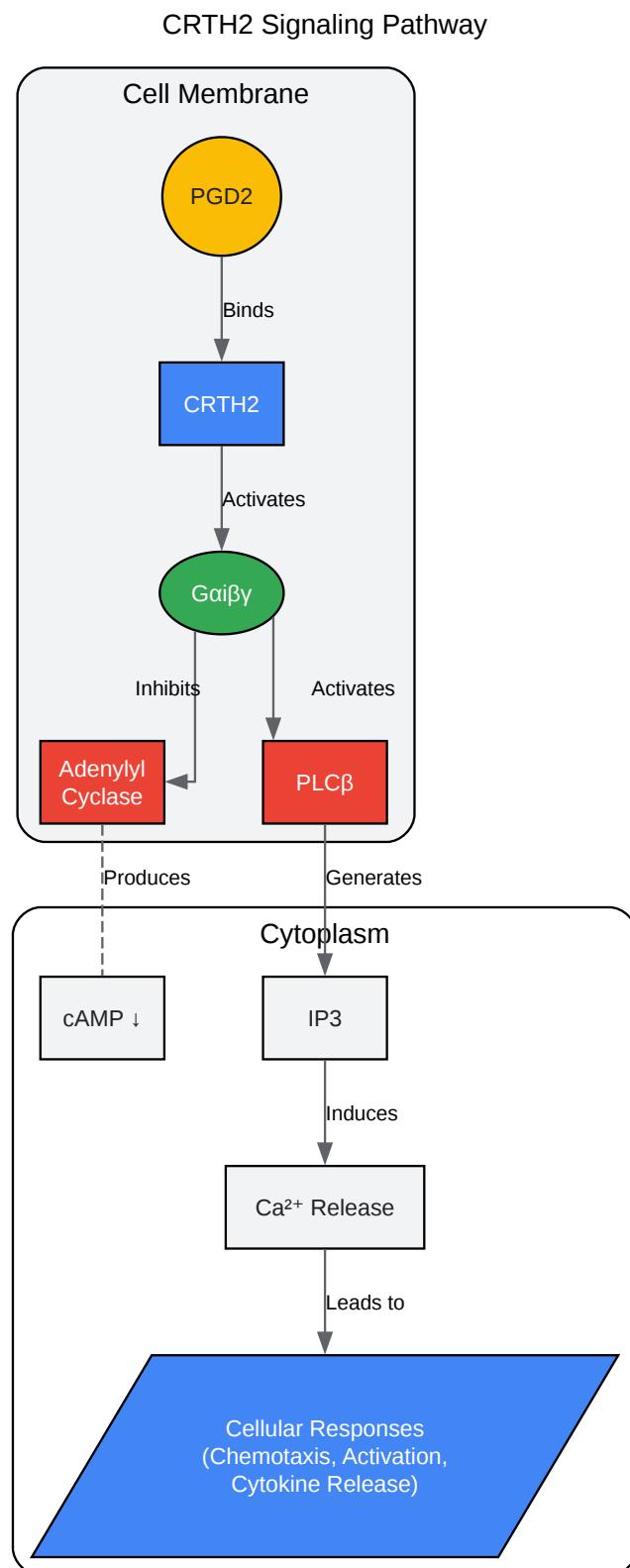
Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CTRH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key receptor for prostaglandin D2 (PGD2).[1][2][3][4][5] PGD2 is a major prostanoid released primarily by activated mast cells following allergen exposure.[3][6] The interaction between PGD2 and CTRH2 plays a crucial role in the recruitment and activation of various immune cells, making it a significant player in the pathophysiology of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][3][4][7] Consequently, CTRH2 has emerged as a promising therapeutic target for these conditions.[1][2][3][8]

CTRH2 is preferentially expressed on a range of immune cells central to the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[9][10][11][12][13] Its expression is considered one of the most reliable surface markers for identifying Th2 cells.[1][9] Flow cytometry is a powerful technique for the precise identification and quantification of CTRH2-expressing cell populations within heterogeneous samples like peripheral blood or tissue digests. This application note provides a detailed protocol for the analysis of CTRH2 expression on human immune cells using flow cytometry, summarizes reported expression levels, and illustrates the associated signaling pathway and experimental workflow.

CRTH2 Signaling Pathway

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade through its coupling to the G α i subunit of a heterotrimeric G protein.[4][14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] Concurrently, the G β γ subunits activate phospholipase C β (PLC β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including chemotaxis, activation, and cytokine release.[4]



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Caption: CRTH2 signaling cascade upon PGD2 binding.

CRTH2 Expression on Human Immune Cells

The expression of CRTH2 varies among different immune cell populations. The following table summarizes the reported expression levels of CRTH2 on various human immune cells from peripheral blood. It is important to note that expression levels can be influenced by the activation state of the cells and the disease status of the individual.[12][15]

Immune Cell Type	Lineage Markers	Typical CRTH2 Expression (%) positive)	References
Th2 Cells	CD3+, CD4+	Enriched on IL-4+/IL-13+ cells (~26-35%)	[16]
Th1 Cells	CD3+, CD4+	Low (~2%) on IFN- γ + cells	[16]
Total CD4+ T Cells	CD3+, CD4+	~1.7% - 5.1% in healthy individuals	[12][15]
CD8+ T Cells	CD3+, CD8+	Variable, lower than CD4+ T cells	[6][17]
Eosinophils	SSChigh, CD16-	High	[18][19]
Basophils	SSClow, CD123+, HLA-DR-	High (~66.5%)	[15][19]
Monocytes	CD14+	Low (~3.9%)	[15]
Innate Lymphoid Cells (ILC2s)	Lin-, CD127+, CRTH2+	Defining marker	[9][11]

Experimental Protocol: Flow Cytometry Analysis of CRTH2

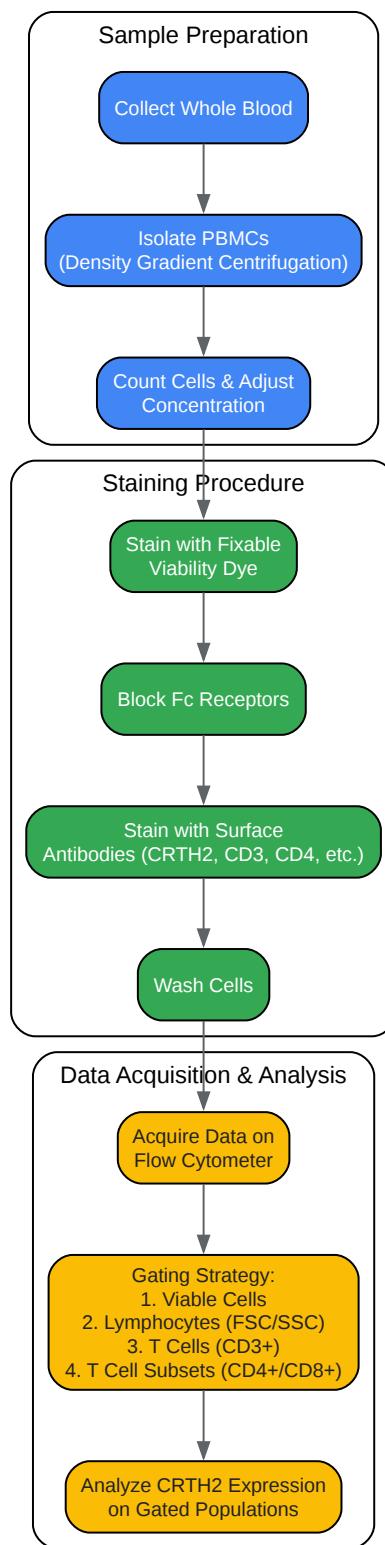
This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for the analysis of CRTH2 expression on T cell subsets.

Materials

- Human peripheral blood collected in EDTA or heparin tubes
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fixable Viability Dye (e.g., Zombie Aqua™)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated monoclonal antibodies:
 - Anti-Human CD3
 - Anti-Human CD4
 - Anti-Human CD8
 - Anti-Human CRTH2 (CD294)
 - Isotype control for anti-CRTH2 antibody
- Flow cytometer
- Centrifuge
- Pipettes and tips
- Flow cytometry tubes

Experimental Workflow

Flow Cytometry Workflow for CTRH2 Analysis

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Caption: Step-by-step workflow for CTRH2 analysis.

Procedure

- PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count.
- Cell Staining: a. Aliquot approximately 1×10^6 cells per flow cytometry tube. b. Stain for viability by resuspending the cells in the fixable viability dye diluted in PBS and incubate for 15-30 minutes at 4°C, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C. e. Without washing, add the fluorochrome-conjugated antibodies for CRTH2, CD3, CD4, and CD8 (and an isotype control in a separate tube) at their predetermined optimal concentrations. f. Incubate for 30 minutes at 4°C, protected from light. g. Wash the cells twice with FACS buffer. h. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
- Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis. b. Gating Strategy: i. Gate on viable cells using the viability dye. ii. From the viable cells, gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties. iii. From the lymphocyte gate, identify T cells by gating on CD3+ cells. iv. Within the CD3+ population, differentiate T helper cells (CD4+) and cytotoxic T cells (CD8+). v. Analyze the expression of CRTH2 on the gated CD4+ and CD8+ T cell populations, using the isotype control to set the gate for positive staining.

Discussion and Conclusion

The analysis of CRTH2 expression by flow cytometry is a valuable tool for both basic research and clinical drug development. It allows for the enumeration and characterization of key pro-inflammatory cell types involved in allergic diseases.^{[16][20]} The provided protocol offers a standardized method for assessing CRTH2 on T lymphocytes, but it can be adapted to include markers for other immune cells like eosinophils (e.g., Siglec-8), basophils (e.g., CD123, CD203c), and ILC2s (lineage-negative cocktail, CD127).

Accurate quantification of CRTH2-expressing cells can aid in patient stratification, monitoring disease activity, and evaluating the pharmacodynamic effects of CRTH2-targeting therapeutics. [15] Given the central role of the PGD2-CRTH2 axis in type 2 immunity, the detailed analysis of this receptor on various immune cells will continue to be a critical aspect of research in allergy and immunology.[4][5]

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